molecular formula C25H23N3O4 B11408290 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11408290
M. Wt: 429.5 g/mol
InChI Key: XKOJUBFHVLTKPJ-UHFFFAOYSA-N
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Description

The compound 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a fused bicyclic core with distinct substituents:

  • 4-(4-Ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 2.
  • 5-(Furan-2-ylmethyl): A furan-2-ylmethyl group at position 3.
  • 3-(2-Hydroxy-5-methylphenyl): A di-substituted phenyl ring (hydroxy and methyl groups) at position 2.

Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using SHELX or ORTEP ) and spectroscopic analysis (IR, NMR).

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H23N3O4/c1-3-31-17-9-7-16(8-10-17)24-21-22(19-13-15(2)6-11-20(19)29)26-27-23(21)25(30)28(24)14-18-5-4-12-32-18/h4-13,24,29H,3,14H2,1-2H3,(H,26,27)

InChI Key

XKOJUBFHVLTKPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the ethoxyphenyl, furan-2-ylmethyl, and hydroxy-methylphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The target compound’s closest analog is 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (RN: 873682-14-5, ). Key differences include:

  • Position 5 substituent : The target compound features a furan-2-ylmethyl group, while the analog has a 3-pyridinylmethyl group. Pyridine’s electron-withdrawing nature may alter solubility and hydrogen-bonding capacity compared to furan’s electron-rich oxygen.
  • Position 3 substituent : The target compound has a 2-hydroxy-5-methylphenyl group, whereas the analog has a 2-hydroxyphenyl group. The additional methyl group in the target compound could enhance lipophilicity and steric bulk.
Table 1: Substituent Comparison
Position Target Compound Analog () Impact of Variation
3 2-Hydroxy-5-methylphenyl 2-Hydroxyphenyl Increased lipophilicity, steric effects
5 Furan-2-ylmethyl 3-Pyridinylmethyl Altered electronic profile, H-bonding

Crystallographic and Conformational Analysis

Compounds 4 and 5 () are isostructural thiazole derivatives with halogen (Cl/Br) variations. Although their cores differ from the target compound, their crystallographic data reveal insights:

  • Planarity and packing : Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, suggesting similar steric constraints may apply to the target compound’s furan or methylphenyl groups .
  • Intermolecular interactions : Halogen substituents in analogs 4 and 5 influence crystal packing via C–H···X (X = Cl, F) interactions. The target compound’s ethoxy and hydroxy groups may instead engage in O–H···O/N hydrogen bonds, affecting solubility and stability .

Tautomerism and Stability

highlights tautomerism in hydroxypyrazoles, where enol forms stabilize via intramolecular hydrogen bonds. The target compound’s 2-hydroxy-5-methylphenyl group likely adopts a similar tautomeric equilibrium, enhancing stability compared to analogs without methyl substitution (e.g., ) .

Table 2: Analytical Data for Related Compounds
Compound (Source) Molecular Formula Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound C₂₆H₂₅N₃O₄ (calc.) ~3540 (O–H), ~3145 (=C–H) Aromatic protons: 6.5–8.5 (predicted)
Analog () C₂₅H₂₄N₄O₃ Not reported Not reported
Hydroxypyrazole () C₁₀H₁₀N₄O₂ 3543 (O–H), 3433 (N–H) N/A

Biological Activity

The compound 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C24H20N3O3
  • Molecular Weight: 420.43 g/mol
  • IUPAC Name: 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

The structure features multiple functional groups that contribute to its biological activity, including an ethoxy group, furan moiety, and hydroxyl groups.

Antioxidant Activity

Research indicates that compounds similar to 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antioxidant properties. For instance, studies have shown that derivatives in this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:

  • Tyrosinase Inhibition: Similar compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition is beneficial in treating hyperpigmentation disorders .

Anti-inflammatory Effects

Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. They have shown potential in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for reducing inflammation .

Anticancer Potential

Emerging evidence suggests that the compound may possess anticancer properties. Studies indicate that related derivatives can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins .

The biological activity of 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity: The compound shows high binding affinity to tyrosinase and other relevant enzymes due to its structural characteristics.
  • Molecular Interactions: The presence of hydroxyl groups enhances hydrogen bonding with target enzymes, facilitating effective inhibition .

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on tyrosinase from Agaricus bisporus. The most promising compounds exhibited IC50 values significantly lower than standard inhibitors, indicating strong potential for skin-whitening applications .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that certain derivatives could effectively reduce reactive oxygen species (ROS) levels in cell cultures. The antioxidant capacity was measured using DPPH and ABTS assays, confirming their potential as therapeutic agents against oxidative stress .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects revealed that these compounds could downregulate iNOS and COX-2 expression in RAW 264.7 cells stimulated with LPS. This suggests a dual mechanism of action involving both antioxidant and anti-inflammatory pathways .

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